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Compound of Interest

Compound Name: N-Boc-N-methyl-aminoethanol

Cat. No.: B154590 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

versatile chemical intermediate, N-Boc-N-methyl-aminoethanol (tert-butyl N-(2-hydroxyethyl)-

N-methylcarbamate). The information presented herein is essential for the accurate

identification, characterization, and quality control of this compound in research and

development settings, particularly in the fields of pharmaceutical synthesis and medicinal

chemistry. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their

acquisition.

Chemical Structure and Properties
IUPAC Name: tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate[1]

Synonyms: N-Boc-N-methyl-2-aminoethanol, Boc,Me-Glycinol, N-Boc-N-

methylethanolamine[1]

CAS Number: 57561-39-4[1]

Molecular Formula: C₈H₁₇NO₃[1]

Molecular Weight: 175.23 g/mol [1]
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Spectroscopic Data
The following tables summarize the key spectroscopic data for N-Boc-N-methyl-
aminoethanol. This data is crucial for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.65 t 2H -CH₂-OH

~3.35 t 2H -N-CH₂-

~2.85 s 3H -N-CH₃

~2.50 br s 1H -OH

1.45 s 9H -C(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~156.0 C=O (Carbamate)

~79.5 -C(CH₃)₃

~60.5 -CH₂-OH

~51.0 -N-CH₂-

~35.0 -N-CH₃

28.4 -C(CH₃)₃
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is

typically acquired as a neat liquid using an Attenuated Total Reflectance (ATR) accessory.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3400 Broad O-H stretch (alcohol)

2975-2850 Strong C-H stretch (alkane)

~1690 Strong C=O stretch (carbamate)

~1470 Medium C-H bend (alkane)

~1160 Strong
C-O stretch

(carbamate/alcohol)

~1050 Strong C-N stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For N-Boc-N-methyl-aminoethanol, electron ionization (EI) or electrospray

ionization (ESI) can be used.

Table 4: Mass Spectrometry Data
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m/z Relative Intensity Proposed Fragment

176 Low [M+H]⁺ (protonated molecule)

120 Moderate
[M - C₄H₉]⁺ (loss of tert-butyl

group)

102 Moderate
[M - C₄H₉O]⁺ or [M - C(O)OtBu

+ H]⁺

74 Moderate [CH₃N(H)CH₂CH₂OH]⁺

57 High [C₄H₉]⁺ (tert-butyl cation)[1]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of N-Boc-N-methyl-aminoethanol in
0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm

NMR tube.

Instrument Setup: The data should be acquired on a 300 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the range of 0-10 ppm.

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

A relaxation delay of 1-2 seconds is typically adequate.

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0-200 ppm.
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A proton-decoupled pulse sequence should be used.

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-

to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction. Calibrate the chemical shifts using the residual solvent peak as an

internal standard.

Infrared (IR) Spectroscopy
Sample Preparation: As N-Boc-N-methyl-aminoethanol is a liquid at room temperature, the

spectrum can be conveniently obtained using a neat sample.

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated

Total Reflectance (ATR) accessory is recommended.

Acquisition:

Record a background spectrum of the clean ATR crystal.

Apply a small drop of the sample onto the crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: Identify and label the major absorption peaks in the spectrum and assign

them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion (for ESI) or through a gas chromatograph (for EI).

Ionization:

Electron Ionization (EI): This technique is suitable for volatile compounds and often results

in extensive fragmentation, providing valuable structural information.
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Electrospray Ionization (ESI): This is a softer ionization technique that typically produces

the protonated molecule [M+H]⁺, allowing for the determination of the molecular weight.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion (or

protonated molecule) and the major fragment ions. Relate the fragmentation pattern to the

structure of the molecule.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like N-Boc-N-methyl-aminoethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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